molecular formula C16H18N2O3S2 B2634419 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 710986-73-5

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2634419
CAS No.: 710986-73-5
M. Wt: 350.45
InChI Key: NQQLJNBVMLWXPN-UHFFFAOYSA-N
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Description

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethoxyphenyl group, a methanesulfonyl group, and a thiophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where an ethoxyphenyl halide reacts with the pyrazole intermediate.

    Attachment of the methanesulfonyl group: This can be done through sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the thiophenyl group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophenyl boronic acid reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted pyrazoles.

Scientific Research Applications

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methanesulfonyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
  • 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

Uniqueness

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can influence its reactivity, binding interactions, and overall stability, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-21-15-8-5-4-7-12(15)14-11-13(16-9-6-10-22-16)17-18(14)23(2,19)20/h4-10,14H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQLJNBVMLWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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